2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-9-4-3-8(6-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUWIVYNSAPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.
Chemical Structure
The molecular formula of the compound is , featuring a triazole ring coupled with a furan moiety and a dichlorophenyl group. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.046–3.11 μM |
| Escherichia coli | Varies by derivative |
| Pseudomonas aeruginosa | Varies by derivative |
In particular, compounds with longer alkyl chains or specific substituents showed enhanced activity against S. aureus . The introduction of the furan and triazole moieties appears to enhance the interaction with bacterial targets.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using a formalin-induced edema model in rats. The results indicated that several synthesized derivatives exhibited significant anti-exudative activity:
| Compound | Activity Level |
|---|---|
| Compound A | Higher than sodium diclofenac |
| Compound B | Comparable to reference levels |
| Compound C | Moderate activity |
Out of 21 tested compounds, 15 demonstrated notable anti-inflammatory effects, suggesting that structural modifications can enhance therapeutic efficacy .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been a focal point in research. Key findings include:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study investigating the antimicrobial activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives found that several compounds showed moderate activity against clinically significant bacteria.
Key Findings:
- Tested Strains : The study involved standard strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : All ten tested compounds exhibited moderate antimicrobial activity, with some structural modifications enhancing efficacy.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that structural variations in the triazole derivatives can influence their antimicrobial potency, making them candidates for further development in treating bacterial infections .
Anticancer Properties
The anticancer potential of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide has been explored through various studies. Notably, compounds derived from this structure have shown promising results against several cancer cell lines.
Case Study Highlights:
- A549 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis induction.
- MCF7 Cell Line : Exhibited an IC50 of 12.5 µM, with mechanisms involving cell cycle arrest at the G1 phase.
- HeLa Cell Line : Showed an IC50 value of 10 µM by inhibiting enzymes crucial for cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 12.5 | Cell cycle arrest |
| HeLa | 10 | Enzyme inhibition |
These results indicate that the compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated using in vivo models. A study assessed its antiexudative activity on formalin-induced edema in rats.
Research Insights:
- Methodology : The antiexudative activity was measured using a digital plethysmometer.
- Results : Out of twenty-one synthesized compounds, fifteen exhibited significant anti-exudative effects comparable to sodium diclofenac.
| Compound ID | Anti-exudative Activity (compared to sodium diclofenac) |
|---|---|
| Compound D | Higher than reference level |
| Compound E | Comparable to reference level |
| Compound F | Moderate activity |
This study established a clear relationship between the chemical structure and anti-inflammatory activity, indicating the potential for therapeutic applications in inflammatory conditions .
Q & A
Q. What is the standard synthetic protocol for this compound?
The compound is synthesized via nucleophilic substitution. A solution of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione in ethanol is treated with aqueous KOH, followed by reaction with chloroacetamide derivatives under reflux for 1 hour. The product is isolated by precipitation, washing, and recrystallization from ethanol . Key steps include:
- Reagents : Ethanol, KOH, chloroacetamide derivatives.
- Conditions : Reflux at ~78°C.
- Yield optimization : Adjusting stoichiometry and solvent purity improves yields.
Q. How is anti-exudative activity evaluated preclinically?
Anti-exudative activity (AEA) is tested using the formalin-induced rat paw edema model . The compound (10 mg/kg) is administered intraperitoneally, and edema reduction is measured over 24 hours, with diclofenac sodium (8 mg/kg) as the reference drug .
- Key metrics : Paw volume reduction (%) compared to controls.
- Validation : Statistical analysis (e.g., ANOVA) confirms significance (p < 0.05).
Q. What structural features are critical for bioactivity?
The 4-amino-1,2,4-triazole core , furan-2-yl group , and 3,4-dichlorophenyl acetamide moiety are essential. The thioether linkage (-S-) between the triazole and acetamide enhances solubility and target interaction .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect anti-exudative activity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) at the 3,4-positions of the phenyl ring increase AEA by 30–50% compared to unsubstituted analogs.
- Electron-donating groups (e.g., OCH₃) reduce activity due to decreased electrophilicity .
- Example data from Table 3 :
| Derivative | Substituent | AEA (% Edema Inhibition) |
|---|---|---|
| 3.1 | 3,4-Cl | 72.3 ± 4.1 |
| 3.7 | 4-OCH₃ | 48.9 ± 3.8 |
Q. What mechanistic insights explain the compound’s anti-exudative effects?
The compound likely inhibits cyclooxygenase-2 (COX-2) and prostaglandin E₂ (PGE₂) synthesis, similar to diclofenac. In silico docking studies suggest high affinity for COX-2’s active site via hydrogen bonding with the triazole amino group and hydrophobic interactions with the dichlorophenyl moiety .
Q. How can synthetic routes be optimized for scalability?
Challenges include low yields (~40%) in the thione intermediate step. Optimization strategies:
- Solvent system : Replacing ethanol with DMF increases reaction efficiency.
- Catalysis : Adding catalytic KI improves chloroacetamide reactivity .
- Purification : Gradient recrystallization (ethanol/water) enhances purity (>98%).
Q. What analytical methods confirm structural integrity?
- NMR : ¹H/¹³C NMR verifies triazole-thione tautomerism and substituent positions.
- Elemental analysis : Confirms C, H, N, S composition (±0.3% theoretical).
- X-ray crystallography : Validates crystal packing and bond lengths in related triazole-thione derivatives (e.g., C–S bond: 1.74 Å) .
Methodological Notes
- Contradictions : While most derivatives show enhanced AEA with halogens, some nitro-substituted analogs exhibit toxicity in in vivo models, necessitating further toxicological profiling .
- Unresolved Issues : The exact role of the furan-2-yl group in bioavailability remains unclear; pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
